molecular formula C11H6Cl2N4O B2444275 2-(1H-Benzoimidazol-2-yl)-4,5-dichloro-2H-pyridazin-3-one CAS No. 499227-78-0

2-(1H-Benzoimidazol-2-yl)-4,5-dichloro-2H-pyridazin-3-one

Cat. No.: B2444275
CAS No.: 499227-78-0
M. Wt: 281.1
InChI Key: RLBDZNREZLWNGW-UHFFFAOYSA-N
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Description

2-(1H-Benzoimidazol-2-yl)-4,5-dichloro-2H-pyridazin-3-one is a heterocyclic compound that features both benzimidazole and pyridazinone moieties. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . Pyridazinone derivatives, on the other hand, are recognized for their potential as anti-inflammatory and cardiovascular agents . The combination of these two moieties in a single molecule makes this compound a compound of significant interest in medicinal chemistry.

Mechanism of Action

Target of Action

Benzimidazole derivatives, which this compound is a part of, are known to interact with various proteins and enzymes . They are considered bioisosteres of naturally occurring nucleotides, making them versatile in drug discovery .

Mode of Action

Benzimidazole derivatives are known to form hydrogen bonds with enzymes and receptors, exhibiting varied bioactivities in vivo . This interaction can lead to changes in the function of the target proteins or enzymes, affecting the biological processes they are involved in.

Biochemical Pathways

Compounds containing the benzimidazole nucleus are known to have wide-ranging biological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . These activities suggest that benzimidazole derivatives can affect multiple biochemical pathways.

Pharmacokinetics

One study mentioned that after oral administration of a benzimidazole derivative, a significant portion of the dose was eliminated within 72 hours with the urine . This suggests that the compound may have good bioavailability and is efficiently excreted from the body.

Result of Action

Benzimidazole derivatives are known to have a multitude of pharmacological activities, suggesting that they can induce various molecular and cellular changes .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Benzoimidazol-2-yl)-4,5-dichloro-2H-pyridazin-3-one is unique due to its dual benzimidazole and pyridazinone moieties, which confer a combination of biological activities not commonly found in other compounds . This makes it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-4,5-dichloropyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N4O/c12-6-5-14-17(10(18)9(6)13)11-15-7-3-1-2-4-8(7)16-11/h1-5H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBDZNREZLWNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)N3C(=O)C(=C(C=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499227-78-0
Record name 2-(1H-1,3-benzodiazol-2-yl)-4,5-dichloro-2,3-dihydropyridazin-3-one
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